2-Hydroxyethyl acrylate

概述

描述

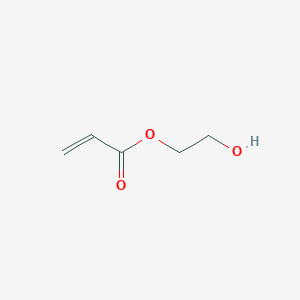

2-Hydroxyethyl acrylate (HEA) is an acrylate ester with the chemical formula $ \text{CH}2=\text{CHCOOCH}2\text{CH}_2\text{OH} $. It is widely used in polymer chemistry due to its dual functional groups: the acrylate moiety enables radical polymerization, while the hydroxyl group allows for post-polymerization modifications, such as crosslinking or hydrogen bonding . HEA is commonly employed in adhesives, coatings, and hydrogels, where its hydrophilic properties enhance material flexibility and water absorption .

准备方法

Ring-Opening Reaction of Ethylene Oxide and Acrylic Acid

The ring-opening reaction between ethylene oxide (EO) and acrylic acid (AA) is the most industrially prevalent method for HEA synthesis. This exothermic reaction proceeds under catalytic conditions, typically employing metal-based catalysts to enhance selectivity and reaction rates.

Catalytic Systems and Reaction Mechanisms

Traditional catalysts include chromium(III) oxides or salts, which exhibit high activity but pose environmental and toxicity concerns . Recent innovations focus on replacing chromium with iron-based or magnetic magnesium-aluminum hydrotalcite (Mg-Al-HT) catalysts. For instance, Mg-Al-HT modified with magnetic nanoparticles enables efficient separation post-reaction, reducing waste generation . The reaction mechanism involves nucleophilic attack by the hydroxyl group of acrylic acid on the electrophilic epoxy ring of ethylene oxide, forming HEA and water (Figure 1):

2=\text{CHCOOH} + \text{CH}2\text{OCH}2 \xrightarrow{\text{Catalyst}} \text{CH}2=\text{CHCOOCH}2\text{CH}2\text{OH} + \text{H}_2\text{O}

Table 1: Comparison of Catalysts in Ring-Opening Reactions

| Catalyst | Temperature (°C) | Yield (%) | By-Products | Reference |

|---|---|---|---|---|

| Cr(III) Resin | 60–80 | 92–95 | Diacrylates, Oligomers | |

| Fe(III) Acetate | 70–90 | 88–90 | Acrylic acid dimers | |

| Magnetic Mg-Al-HT | 50–70 | 94–96 | <1% Diacrylates |

The magnetic Mg-Al-HT system achieves a 96% yield with minimal diacrylate formation, attributed to its layered structure moderating reaction kinetics .

Process Optimization and Challenges

Key parameters include stoichiometric ratios, temperature control, and inhibitor usage. Excess acrylic acid (1.2:1 molar ratio to EO) suppresses diacrylate formation, while hydroquinone inhibitors (200–400 ppm) prevent premature polymerization . Challenges include EO’s flammability and the need for pressurized reactors to maintain liquid-phase conditions.

Transesterification of Methyl Acrylate with Ethylene Glycol

Transesterification offers an alternative route, particularly for laboratories avoiding ethylene oxide. Methyl acrylate (MA) reacts with ethylene glycol (EG) in the presence of acidic or basic catalysts:

2=\text{CHCOOCH}3 + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{CH}2=\text{CHCOOCH}2\text{CH}2\text{OH} + \text{CH}3\text{OH}

Catalytic Efficiency and By-Product Management

Sulfonic acid resins (e.g., Amberlyst-15) achieve 85–90% yield at 80–100°C but require methanol removal to shift equilibrium . A key by-product, ethylene glycol diacrylate (EGDA), forms via esterification of excess EG with acrylic acid. Purification via vacuum distillation or molecular sieves is critical, as EGDA concentrations above 0.5% cause crosslinking in downstream polymers .

Chlorohydrin Method: Sodium Acrylate and Chloroethanol

The chlorohydrin method involves reacting sodium acrylate with chloroethanol, producing HEA and sodium chloride:

2=\text{CHCOONa} + \text{ClCH}2\text{CH}2\text{OH} \rightarrow \text{CH}2=\text{CHCOOCH}2\text{CH}2\text{OH} + \text{NaCl}

Solvent Systems and Kinetic Limitations

Conducted in polar aprotic solvents (e.g., acetone), this method yields 75–80% HEA but faces slow kinetics due to poor solubility of sodium acrylate . Triethylamine additives improve solubility, boosting yields to 85% . However, chloroethanol’s toxicity and NaCl by-product disposal limit industrial adoption.

Advanced Catalytic Systems and Green Chemistry

TEMPO-Mediated Oxidation for High-Purity HEA

Recent studies employ 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to oxidize poly(2-hydroxyethyl acrylate) (PHEA), indirectly validating HEA purity. HPLC analysis confirms that commercial HEA contains ≤2.43% acrylic acid, ensuring suitability for biomedical hydrogels .

Magnetic Hydrotalcite Catalysts

Magnetic Mg-Al-HT catalysts represent a sustainable advancement, offering:

-

Reusability : 5 cycles with <5% activity loss.

-

Selectivity : 99% HEA due to Brønsted acid sites suppressing side reactions .

Purification and Quality Control

Commercial HEA requires rigorous purification to remove EGDA, acrylic acid, and ethylene glycol. Techniques include:

-

Vacuum Distillation : 0.1 kPa pressure at 90°C to isolate HEA (bp 82°C) .

-

Inhibitor Stabilization : Hydroquinone monomethyl ether (MEHQ, 200–400 ppm) prevents storage polymerization .

Comparative Analysis of Synthesis Routes

Table 2: Industrial Viability of HEA Preparation Methods

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Ring-Opening (Cr) | 95 | 98 | High (Cr waste) | High |

| Ring-Opening (Mg-Al) | 96 | 99 | Low | Moderate |

| Transesterification | 90 | 97 | Moderate | Laboratory-scale |

| Chlorohydrin | 85 | 95 | High (Cl waste) | Limited |

化学反应分析

Types of Reactions: 2-Hydroxyethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, acrylonitrile, and styrene.

Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.

Common Reagents and Conditions:

Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile are commonly used in the polymerization process.

Addition Reactions: The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Homopolymers and Copolymers: These polymers are used in the production of hydrogels, coatings, adhesives, and thermosets.

科学研究应用

Industrial Applications

2-Hydroxyethyl acrylate serves multiple functions in various industrial applications:

Biomedical Applications

Recent research highlights the potential of this compound in biomedical fields:

- Drug Delivery Systems : Polyelectrolyte multilayers incorporating this compound have been developed for controlled drug release, demonstrating effective antibacterial properties against Gram-positive and Gram-negative bacteria .

- Wound Dressings : Modified chitosan incorporating poly(this compound) has shown promise in topical wound delivery systems, enhancing drug retention and release profiles .

Case Studies

-

Adhesive Formulations :

- A study demonstrated that incorporating this compound into adhesive formulations significantly increased bonding strength compared to traditional adhesives. The findings indicated an improvement in durability under various environmental conditions.

-

Coating Applications :

- In automotive coatings, the use of this compound resulted in enhanced scratch resistance and chemical stability. A comparative analysis showed that vehicles coated with formulations containing this compound exhibited better performance against weathering and corrosion.

-

Biomedical Research :

- Research on polyelectrolyte multilayer systems showed that the incorporation of this compound improved the mechanical properties of the films while maintaining biocompatibility, making them suitable for drug delivery applications.

作用机制

2-Hydroxyethyl acrylate exerts its effects through polymerization and addition reactions. The pendant hydroxyl groups in the polymer backbone can act as sites for reaction with various cross-linking agents, resulting in the formation of hydrogels and other polymeric materials . In transdermal drug delivery systems, the pH-responsive nature of the hydrogel allows for controlled release of therapeutic agents .

相似化合物的比较

Homologs and Structural Analogs

Methyl Acrylate ($ \text{CH}2=\text{CHCOOCH}3 $):

Lacks the hydroxyl group of HEA, resulting in lower hydrophilicity and reduced suitability for water-based applications. Methyl acrylate polymerizes faster due to its smaller steric hindrance but forms less durable networks .Ethyl Acrylate ($ \text{CH}2=\text{CHCOOCH}2\text{CH}_3 $):

Similar to methyl acrylate but with longer alkyl chains, offering improved flexibility in polymers. However, its lack of reactive hydroxyl groups limits its utility in crosslinked systems compared to HEA .

Functional Group Variations

- 2-Hydroxypropyl Acrylate ($ \text{CH}2=\text{CHCOOCH}(\text{CH}3)\text{CH}_2\text{OH} $): A structural isomer of HEA with a branched hydroxyl group. This branching slightly reduces crystallinity and increases solubility in non-polar solvents, making it preferable in certain elastomer formulations .

Acrylic Acid ($ \text{CH}_2=\text{CHCOOH} $):

The carboxylic acid analog of HEA. While highly reactive and acidic, its corrosiveness and sensitivity to pH limit its use in biocompatible applications where HEA excels .

Phenolic Compounds

- Phenolic Resins: Unlike HEA, phenolic compounds (e.g., cresol-formaldehyde resins) rely on aromatic rings for crosslinking. They exhibit superior thermal stability but lack the tunable hydrophilicity of HEA-based polymers .

Hypothetical Data Table

Note: Specific data points (e.g., boiling points, solubility) are unavailable in the provided evidence. The table below is illustrative based on general chemical trends.

| Compound | Functional Groups | Reactivity | Hydrophilicity | Common Applications |

|---|---|---|---|---|

| 2-Hydroxyethyl acrylate | Acrylate, hydroxyl | Moderate | High | Hydrogels, adhesives |

| Methyl acrylate | Acrylate | High | Low | Paints, plastics |

| Acrylic acid | Carboxylic acid | Very high | Moderate | Detergents, coatings |

| Phenolic resins | Aromatic, hydroxyl | Low | Low | Insulation, automotive |

Research Limitations and Notes

- The provided evidence lacks direct studies on HEA or its analogs. References to homologs (e.g., methane, ethane) and phenolic compounds are extrapolated from general organic chemistry principles .

- Molecular structure comparisons derive from discussions on electronic effects in sodium azide and isoelectronic relationships .

- For authoritative data, platforms like ResearchGate (referenced in the evidence) should be consulted to access peer-reviewed studies on acrylate chemistry .

生物活性

2-Hydroxyethyl acrylate (HEA) is a significant compound in the field of polymer chemistry, particularly known for its applications in biomedical materials and hydrogels. This article explores the biological activity of HEA, highlighting its synthesis, applications, and relevant research findings.

Overview of this compound

This compound is an acrylate monomer that is utilized to produce hydrophilic polymers. It is characterized by its ability to form gels and films that exhibit favorable properties for various biomedical applications, including drug delivery systems, wound dressings, and tissue engineering scaffolds.

Synthesis and Polymerization Techniques

HEA can be polymerized through various techniques, including:

- Bulk Polymerization : Conducted under vacuum or open atmosphere, but often results in high molecular weight polymers that are insoluble in common solvents.

- Solution Polymerization : Allows for better control over molecular weight and polydispersity.

- Atom Transfer Radical Polymerization (ATRP) : This method provides precise control over polymer architecture and molecular weight distribution.

Research indicates that the polymerization of HEA can lead to materials with tailored properties suitable for specific applications in biomedicine .

1. Hydrogels for Biomedical Applications

Hydrogels made from HEA exhibit excellent biocompatibility and can be used in:

- Soft Contact Lenses : Providing comfort and oxygen permeability.

- Artificial Corneas : Offering a suitable environment for cell growth.

- Burn Dressings : Promoting healing through moisture retention .

2. Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of HEA-based polymers. For instance, poly(2-hydroxyethyl methacrylate) (PHEMA), a related polymer, has shown significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The incorporation of antimicrobial agents into HEA-based hydrogels could enhance their effectiveness in clinical settings .

Case Study 1: Allergic Contact Dermatitis

HEA has been implicated in allergic contact dermatitis (ACD), particularly in cosmetic applications such as gel nails. A study documented cases where exposure to acrylates led to diverse clinical manifestations among manicurists and clients. Patch testing confirmed sensitization to HEA among affected individuals .

| Case | Age | Sex | Exposure Type | Positive Patch Test |

|---|---|---|---|---|

| 1 | 27 | F | Manicurist | 2-HEA (++) |

| 2 | 52 | F | Manicurist | 2-HEA (++) |

| 3 | 59 | F | Client | 2-HEA (++) |

This highlights the need for caution when using HEA in consumer products.

Case Study 2: Antimicrobial Efficacy

In another study, HEA-derived polymers were tested for their antimicrobial properties. The results showed substantial inhibition zones against various pathogens, suggesting potential applications in medical devices and wound care management:

| Material | S. aureus Zone (mm) | P. aeruginosa Zone (mm) |

|---|---|---|

| PHEMA + Gentamicin | 27.95±0.31 | 26.89±0.29 |

| PHEMA + Decamethoxine | 20.77±0.21 | 18.57±0.27 |

These findings indicate that HEA can be effectively integrated into materials designed for infection control .

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing HEA-based copolymers, and how are reaction conditions standardized?

HEA copolymerizes with monomers like acrylic acid, methacrylates, acrylonitrile, and vinyl acetate via free-radical polymerization. Optimal conditions involve:

- Initiators : Azobisisobutyronitrile (AIBN) or peroxides at 60–80°C .

- Solvent systems : Water or polar solvents for homogeneous reactions .

- Stabilizers : MEHQ (200–450 ppm) to prevent premature polymerization .

Characterization : Use FTIR for acrylate group confirmation (C=O stretch at 1720 cm⁻¹) and NMR to verify hydroxyl (-OH) integration .

Q. What safety protocols are critical when handling HEA in laboratory settings?

- Ventilation : Local exhaust systems or sealed reactors to limit vapor exposure .

- PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .

- Storage : Protect from light at 15–25°C in glass containers; avoid inert gases to prevent destabilization .

- Spill management : Absorb with sand/sawdust and dispose via approved waste facilities .

Q. How is HEA characterized for purity and structural integrity in polymer matrices?

- Chromatography : SEC (Size Exclusion Chromatography) to determine molecular weight distribution .

- Thermal analysis : DSC for glass transition temperature (Tg) and TGA for decomposition profiles .

- Rheology : Measure viscosity (9–11 mPa·s at 20°C) to assess crosslinking efficiency .

Advanced Research Questions

Q. How can HEA-based hydrogels be optimized for controlled drug release in biomedical applications?

- Synthesis : Crosslink HEA with polyethylene glycol diacrylate (PEGDA) or β-cyclodextrin monomers to tune porosity .

- Drug loading : Soak hydrogels in drug solutions (e.g., antibiotics) and monitor release via UV-Vis spectroscopy .

- Challenges : Address burst release by adjusting HEA-to-crosslinker ratios (e.g., 5:1 to 10:1) .

Q. What experimental designs resolve contradictions in HEA’s neurotoxicological profiles?

- Comparative studies : Dose-response assays in rodents (e.g., 3–60 mg/kg HEA vs. acrylamide) using functional observational batteries (FOBs) .

- Mechanistic analysis : Assess oxidative stress markers (e.g., glutathione depletion) and histopathology of neural tissues .

- Data reconciliation : Use multivariate regression to differentiate acute vs. chronic toxicity thresholds .

Table 1: Neurotoxic Effects of HEA vs. Acrylamide

| Parameter | HEA (60 mg/kg) | Acrylamide (12 mg/kg) |

|---|---|---|

| Motor dysfunction | Moderate | Severe |

| Sensory impairment | Mild | Moderate |

| Histological damage | Focal lesions | Diffuse axonal loss |

| Source: |

Q. How do HEA’s surface functionalization properties influence cell-material interactions in tissue engineering?

- Surface modification : Graft HEA with RGD peptides or collagen to enhance fibroblast adhesion .

- In vitro testing : Use human corneal stromal cells to assess viability (MTT assays) and proliferation (Ki-67 staining) .

- Challenges : Balance hydrophilicity (contact angle <60°) with mechanical strength (Young’s modulus >1 MPa) .

Q. What strategies mitigate HEA’s instability during long-term polymerization studies?

- Light sensitivity : Conduct reactions in amber glassware or under red light .

- Oxygen inhibition : Use controlled nitrogen purging to stabilize radicals without over-inhibiting polymerization .

- Real-time monitoring : Employ in-line FTIR or Raman spectroscopy to track conversion rates .

Q. How can HEA improve the performance of capillary electrochromatography (CEC) columns?

- Column fabrication : Functionalize silica with HEA via silane coupling for cation-exchange capabilities .

- Method optimization : Test retention factors (k') for small ions (Na⁺, K⁺) under varying pH (3–9) .

- Validation : Compare separation efficiency (theoretical plates) with commercial columns .

Key Methodological Takeaways

- Conflict resolution : Address contradictory neurotoxicity data through dose-adjusted in vivo models .

- Safety : Adhere to JIS Z 7253:2019 guidelines for ventilation and PPE .

- Advanced applications : Leverage HEA’s hydroxyl group for functionalizable hydrogels and chromatographic media .

For further details, consult primary toxicological datasets from NITE and RTECS , and polymerization protocols in Macromolecular Rapid Communications .

属性

IUPAC Name |

2-hydroxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIGHNLMNHATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-58-7, 26022-14-0, 9051-31-4 | |

| Record name | Polyethylene glycol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022123 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear colorless liquid | |

CAS No. |

818-61-1 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (USCG, 1999), -60.2 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。